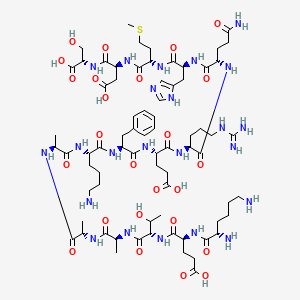
S Tag Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S Tag Peptide is a 15 amino acid peptide derived from RNase A.
科学的研究の応用
Multifunctional Biosensors and Protein-Protein Interactions
S Tag peptides have facilitated the development of versatile biosensors, especially for studying protein-protein interactions. For instance, a multifunctional toolkit of intrabody-based biosensors, recognizing the V5 peptide tag, has been created for interrogating G protein-coupled receptor signaling. This toolkit is suitable for assays commonly used to study protein-protein interactions, illustrating the S Tag peptide's role in enhancing cellular signaling research (Zeghal et al., 2023).
Protein Purification and Expression Monitoring
The S Tag peptide is instrumental in protein purification and monitoring expression in mammalian cells. It allows the isolation of S-peptide-tagged polypeptides and their binding partners with high specificity. Additionally, anti-S Tag peptide monoclonal antibodies have been developed, facilitating the analysis of expression and subcellular localization of tagged polypeptides, making it an attractive alternative to existing epitope tagging methods (Hackbarth et al., 2004).
Orthogonal Protein Labeling
S Tag peptides, such as S6 and A1, are recognized for their orthogonal reactivities with phosphopantetheinyl transferases (PPTases), offering efficient and specific site-selective protein labeling. These peptide tags can be fused to protein termini for orthogonal labeling in cell lysates or live cell surfaces, representing a significant advancement in protein labeling technology (Zhou et al., 2007).
Fluorescent Biosensors and Protein Imaging
S Tag peptides contribute to the development of fluorescent biosensors and protein imaging. They serve as tag-probe pairs for protein imaging in living cells, highlighting their utility in chemical biology. Their role extends to facilitating the bioimaging of proteins on cell surfaces with complementary partner molecules, underlining their versatility in biological research (Tsutsumi et al., 2009).
Affinity Tags for Protein Fusion and Purification
S Tag peptides are recognized as efficient affinity tags in the rapidly growing field of proteomics. These tags facilitate the purification and detection of recombinant proteins, offering a comprehensive overview of various systems like the S-tag, and their role in simplifying the purification process for specific proteins of interest (Terpe, 2002).
特性
分子式 |
C₇₃H₁₁₇N₂₃O₂₅S |
|---|---|
分子量 |
1748.91 |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
配列 |
One Letter Code: KETAAAKFERQHMDS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



